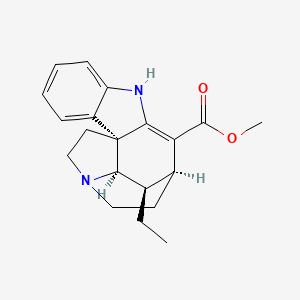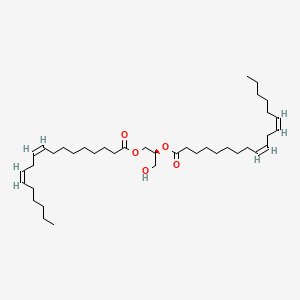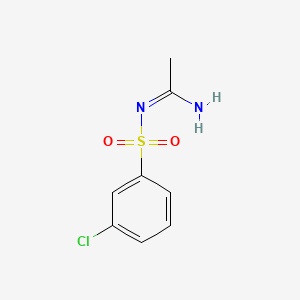
Cryptophycin 52
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cryptophycin 52 is a member of the cryptophycin family of antitumor agents that binds to microtubules, inducing growth arrest and apoptosis in solid tumors. (NCI)
Aplicaciones Científicas De Investigación
Targeted Drug Delivery in Cancer Treatment
Cryptophycin 52 has been investigated for its potential in targeted drug delivery for cancer treatment. Studies have focused on conjugating cryptophycin to targeting molecules like the cyclopeptide c(RGDfK) to enhance its specificity to cancer cells. These conjugates displayed potent antiproliferative effects in melanoma cell lines and showed improved metabolic stability compared to the parent compound (Borbély et al., 2019).
Synthesis and Evaluation of Analogues
Research has been conducted on synthesizing and evaluating Cryptophycin 52 analogues. Efforts to increase its potency and water solubility have led to the development of variants with modifications to its molecular structure. These analogues have shown promising potency in leukemia cell lines and in vivo against pancreatic adenocarcinoma (Al-awar et al., 2003).
Mechanism of Action and Antitumor Efficacy
Cryptophycin 52 acts as a potent antitubulin drug, disrupting microtubule dynamics, which is crucial in cancer cell division. This action leads to apoptosis in cancer cells. Cryptophycin 52 maintains activity against cells resistant to other drugs like Taxol and Adriamycin. It has been evaluated in various cancer types, including non-small cell lung cancer and breast carcinoma (Shih & Teicher, 2001).
Effect on Microtubule Assembly and Tubulin Interaction
Studies have shown that Cryptophycin 52 binds to tubulin at high affinity, inducing a conformational change in the tubulin and disrupting microtubule assembly. This interaction is key to its antitumor activity and offers insights into its mechanism of action (Panda et al., 2000).
Development of Cryptophycin Analogues for Improved Efficacy
Research efforts have focused on developing Cryptophycin 52 analogues with enhanced efficacy and reduced toxicity. These efforts include modifying the molecular structure to improve stability and antitumor activity, making them more suitable for clinical use (Ghosh & Swanson, 2003).
Potential as Payloads for Antibody-Drug Conjugates
Cryptophycin 52 has been explored as a payload for antibody-drug conjugates (ADCs), combining its potent cytotoxicity with targeted delivery mechanisms. This approach aims to enhance its therapeutic index and reduce systemic toxicity, making it a promising candidate for cancer therapy (Brun Marie-Priscille et al., 2016).
Propiedades
Nombre del producto |
Cryptophycin 52 |
|---|---|
Fórmula molecular |
C36H45ClN2O8 |
Peso molecular |
669.2 g/mol |
Nombre IUPAC |
(3S,10R,13E,16S)-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone |
InChI |
InChI=1S/C36H45ClN2O8/c1-21(2)17-29-34(42)45-27(22(3)31-32(47-31)24-11-8-7-9-12-24)13-10-14-30(40)39-26(19-23-15-16-28(44-6)25(37)18-23)33(41)38-20-36(4,5)35(43)46-29/h7-12,14-16,18,21-22,26-27,29,31-32H,13,17,19-20H2,1-6H3,(H,38,41)(H,39,40)/b14-10+/t22-,26+,27-,29-,31+,32+/m0/s1 |
Clave InChI |
LSXOBYNBRKOTIQ-RQUBOUMQSA-N |
SMILES isomérico |
C[C@@H]([C@@H]1C/C=C/C(=O)N[C@@H](C(=O)NCC(C(=O)O[C@H](C(=O)O1)CC(C)C)(C)C)CC2=CC(=C(C=C2)OC)Cl)[C@@H]3[C@H](O3)C4=CC=CC=C4 |
SMILES canónico |
CC(C)CC1C(=O)OC(CC=CC(=O)NC(C(=O)NCC(C(=O)O1)(C)C)CC2=CC(=C(C=C2)OC)Cl)C(C)C3C(O3)C4=CC=CC=C4 |
Sinónimos |
cryptophycin 52 cryptophycin-52 LY 355703 LY-355703 LY355703 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,5S,8R,9R,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B1242033.png)
![(2S)-2-[[(2R)-2-aminopropanoyl]amino]-N-[6-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexyl]pentanediamide](/img/structure/B1242034.png)



![TG(18:1(9Z)/18:1(9Z)/20:4(5Z,8Z,11Z,14Z))[iso3]](/img/structure/B1242041.png)



![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[1-[[3-[(5-hydroxy-4-oxo-1H-pyridine-2-carbonyl)amino]-2-oxoimidazolidin-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B1242048.png)



